molecular formula C13H25NO3 B2780632 tert-Butyl 4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate CAS No. 1935325-64-6

tert-Butyl 4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate

Cat. No.: B2780632
CAS No.: 1935325-64-6
M. Wt: 243.347
InChI Key: XJAZPQRQWDJGRT-UHFFFAOYSA-N
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Description

This compound is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. The “tert-Butyl” and “2-hydroxypropan-2-yl” groups are substituents on the piperidine ring . Piperidine derivatives are often used in the synthesis of pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, which is a saturated ring with one nitrogen atom. The “tert-Butyl” group is a bulky group that could influence the compound’s reactivity and physical properties. The “2-hydroxypropan-2-yl” group contains a hydroxyl group (-OH), which is a polar functional group that can form hydrogen bonds .


Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, depending on the substituents present on the ring. The hydroxyl group (-OH) in the “2-hydroxypropan-2-yl” group can act as a nucleophile in reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. The presence of a hydroxyl group (-OH) could allow for hydrogen bonding, which could influence the compound’s solubility in different solvents .

Scientific Research Applications

Synthesis of Biologically Active Compounds

Tert-butyl 4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of various biologically active compounds. For instance, its derivative was used in the synthesis of crizotinib, a drug used in cancer treatment, through a multi-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate (Kong et al., 2016). Another study synthesized a key intermediate of Vandetanib from piperidin-4-ylmethanol, highlighting the versatility of piperidine derivatives in pharmaceutical applications (Min Wang et al., 2015).

Structural Analysis and Properties

X-ray studies revealed that certain derivatives, such as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, exhibit specific molecular structures and packing driven by strong hydrogen bonds, indicating potential utility in material science or molecular engineering (Didierjean et al., 2004).

Synthesis of Anticancer Agents

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another derivative, was synthesized and optimized as an intermediate for small molecule anticancer drugs, showcasing the compound's role in developing novel therapeutic agents (Binliang Zhang et al., 2018).

Cardioprotective Agents

A derivative of this compound was identified as a potent stimulant of glucose oxidation in isolated rat hearts and showed potential as a treatment for ischemic heart diseases, further underscoring the compound's importance in medicinal chemistry (Jie Cheng et al., 2006).

Enantioselective Synthesis

The compound's derivatives were used in the enantioselective synthesis of various piperidine derivatives, indicating its utility in producing stereochemically complex molecules for pharmaceutical applications (H. Jona et al., 2009).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Piperidine derivatives are found in a variety of pharmaceuticals and can have a wide range of biological activities .

Future Directions

Piperidine derivatives are an important class of compounds in medicinal chemistry, and research into new synthetic methods and applications is ongoing .

Properties

IUPAC Name

tert-butyl 4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-12(2,3)17-11(15)14-8-6-10(7-9-14)13(4,5)16/h10,16H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAZPQRQWDJGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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